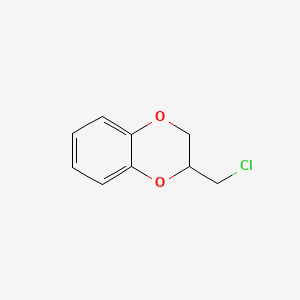

2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPKYQSHFKQVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258145 | |

| Record name | 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2164-33-2 | |

| Record name | 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2164-33-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2164-33-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2164-33-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Chloromethyl)-1,4-benzodioxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBM9T3N34M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, also known as 2-Chloromethyl-1,4-benzodioxane, is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates the 1,4-benzodioxane scaffold, a privileged motif found in a wide array of biologically active molecules and approved pharmaceuticals. The presence of a reactive chloromethyl group makes this compound a versatile synthetic intermediate, serving as a crucial building block for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications in drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Chloromethyl-1,4-benzodioxane | [2][3] |

| CAS Number | 2164-33-2 | [2] |

| Molecular Formula | C₉H₉ClO₂ | [2] |

| Molecular Weight | 184.62 g/mol | [2] |

| Boiling Point | 108-109 °C (at 1 mmHg) | |

| Refractive Index (n20D) | 1.5540 | |

| Melting Point | Not available | |

| Density | Not available |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from catechol (pyrocatechol) and epichlorohydrin. The following protocols describe a general and widely cited methodology.[3]

Step 1: Synthesis of (2,3-Dihydro-1,4-benzodioxin-2-yl)methanol

This initial step involves the formation of the benzodioxane ring system via the reaction of catechol with epichlorohydrin, which yields the key alcohol intermediate.

Reaction:

-

Reactants: Catechol, Epichlorohydrin

-

Reagents/Conditions: Potassium Hydroxide (or another suitable base)[3]

-

Product: (2,3-Dihydro-1,4-benzodioxin-2-yl)methanol (also known as 2-Hydroxymethyl-1,4-benzodioxane)

Methodology:

-

A solution of catechol and a stoichiometric amount of a base (e.g., potassium hydroxide) is prepared in a suitable solvent.

-

Epichlorohydrin is added to the reaction mixture, often in a dropwise manner to control the exothermic reaction.

-

The mixture is stirred, typically with heating, for a duration sufficient to ensure complete reaction, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is worked up through an appropriate aqueous wash and extraction with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified, usually by column chromatography or recrystallization, to yield pure (2,3-dihydro-1,4-benzodioxin-2-yl)methanol.

Step 2: Synthesis of this compound

The target compound is synthesized by chlorination of the alcohol intermediate using a standard chlorinating agent like thionyl chloride.[3]

Reaction:

-

Reactant: (2,3-Dihydro-1,4-benzodioxin-2-yl)methanol

-

Reagents/Conditions: Thionyl Chloride (SOCl₂)[3]

-

Product: this compound

Methodology:

-

(2,3-Dihydro-1,4-benzodioxin-2-yl)methanol is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or chloroform) in a flask equipped with a reflux condenser and a gas trap for HCl.

-

Thionyl chloride is added to the solution, typically dropwise at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion. Progress is monitored by TLC.

-

Once the starting material is consumed, the excess thionyl chloride and solvent are carefully removed under reduced pressure.

-

The resulting crude product is purified, often via vacuum distillation or column chromatography, to afford the final this compound.

Synthesis and Reactivity Overview

The chloromethyl group in this compound is a potent electrophilic site, making the compound an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Application in Drug Discovery and Development

The 1,4-benzodioxane scaffold is a cornerstone in modern medicinal chemistry. Its rigid, oxygen-rich structure can effectively orient substituents in three-dimensional space to interact with biological targets. This compound serves as a key starting material for introducing this valuable scaffold into potential drug candidates.

By reacting the chloromethyl group with various primary or secondary amines, a diverse library of aminomethyl-benzodioxane derivatives can be synthesized.[3] This chemical tractability allows for systematic structure-activity relationship (SAR) studies. Compounds derived from this scaffold have shown a wide range of pharmacological activities, including:

-

α-Adrenergic Receptor Antagonism: Many benzodioxane derivatives are known to be potent antagonists of α₁-adrenergic receptors, which are targets for treating hypertension and benign prostatic hyperplasia.

-

Serotonergic (5-HT) Receptor Activity: The scaffold is a common feature in ligands for various serotonin receptor subtypes, particularly 5-HT₁A agonists, which are of interest for treating anxiety and depression.

-

Anticancer and Antibacterial Agents: Recent research has highlighted the potential of benzodioxane-containing molecules as novel anticancer and antibacterial therapeutics.

The role of this compound as a versatile intermediate in the drug discovery pipeline is illustrated below.

References

Spectroscopic data for 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data for 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.

Molecular Structure

This compound is a derivative of 1,4-benzodioxine, featuring a chloromethyl substituent at the 2-position of the dihydrodioxine ring. This structure is a key intermediate in the synthesis of various biologically active molecules.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound, based on analyses of the parent compound and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~6.90 | m | 4H | Ar-H |

| ~4.40 | m | 1H | O-CH -CH₂ |

| ~4.15 | dd | 1H | O-CH₂-CH (axial) |

| ~3.95 | dd | 1H | O-CH₂-CH (equatorial) |

| ~3.70 | d | 2H | Cl-CH ₂ |

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~143.0 | Ar-C -O |

| ~122.0 | Ar-C H |

| ~117.0 | Ar-C H |

| ~70.0 | O-C H-CH₂ |

| ~65.0 | O-C H₂-CH |

| ~45.0 | Cl-C H₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1]

Sample Preparation: Thin film or KBr pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O-C stretch (asymmetric) |

| 1050-1000 | Strong | Aryl-O-C stretch (symmetric) |

| 750-700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[2]

Ionization Method: Electron Ionization (EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 184/186 | ~30 / ~10 | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 149 | ~100 | [M - CH₂Cl]⁺ |

| 121 | ~40 | [C₇H₅O₂]⁺ |

| 93 | ~25 | [C₆H₅O]⁺ |

| 49/51 | ~15 / ~5 | [CH₂Cl]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts and coupling constants.

IR Spectroscopy Protocol

-

Sample Preparation (Thin Film Method) : If the sample is a liquid, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[4] If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate.[5]

-

Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer.

-

Background Scan : Record a background spectrum of the clean salt plates.

-

Sample Scan : Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.[6]

Mass Spectrometry Protocol

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]

-

Ionization : Ionize the sample molecules using a suitable method, such as electron ionization (EI) at 70 eV.[8]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[8]

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[7]

-

Analysis : Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.[2]

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the molecular structure of the target compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. amherst.edu [amherst.edu]

- 2. fiveable.me [fiveable.me]

- 3. benchchem.com [benchchem.com]

- 4. webassign.net [webassign.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. m.youtube.com [m.youtube.com]

CAS number and molecular structure of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine

A Technical Guide to 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of this compound, a key chemical intermediate. It details the compound's properties, a representative synthetic protocol, and its applications in research and development, particularly within the field of medicinal chemistry. The 1,4-benzodioxane scaffold is a versatile and enduring template in drug design, utilized for creating molecules with a wide range of biological activities.[1]

Core Compound Identification and Properties

This compound is a heterocyclic compound that serves as a valuable building block in organic synthesis.[2] Its structure incorporates the rigid 1,4-benzodioxane ring system, which is a common motif in many biologically active molecules. The presence of a reactive chloromethyl group allows for straightforward derivatization, making it an ideal starting point for constructing more complex molecular architectures.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2164-33-2 | [2] |

| Molecular Formula | C₉H₉ClO₂ | [2] |

| Molecular Weight | 184.62 g/mol | ChemicalBook |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1(COCC2=CC=CC=C2O1)Cl | N/A |

Molecular Structure:

The molecule consists of a benzene ring fused to a 1,4-dioxane ring. A chloromethyl (-CH₂Cl) group is attached at the 2-position of the dioxane ring, which is a chiral center.

Spectroscopic Profile (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification / Notes |

|---|---|---|---|

| Aromatic Protons (Ar-H) | 6.80 - 7.00 (m, 4H) | 117.0 - 123.0, 142.0 - 144.0 | Four protons on the benzene ring.[4] |

| Dioxane Ring CH (O-CH-CH₂) | 4.40 - 4.60 (m, 1H) | 72.0 - 74.0 | Methine proton at the chiral center.[3] |

| Dioxane Ring CH₂ (O-CH₂-Ar) | 4.10 - 4.30 (m, 2H) | 65.0 - 67.0 | Diastereotopic protons on the dioxane ring adjacent to the benzene ring.[3][4] |

| Chloromethyl CH₂ (CH₂-Cl) | 3.70 - 3.90 (m, 2H) | 41.0 - 43.0 | Diastereotopic protons of the chloromethyl group.[3] |

Infrared (IR) Spectroscopy: Key expected peaks would include C-H stretching for aromatic and aliphatic groups, C-O-C stretching for the ether linkages of the dioxane ring, C=C stretching for the aromatic ring, and a C-Cl stretching band.

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved via the Williamson ether synthesis, involving the reaction of catechol with epichlorohydrin under basic conditions. This method is a standard procedure for forming the 2,3-dihydro-1,4-benzodioxine ring system.[4][5]

Materials and Reagents

-

Catechol (1,2-dihydroxybenzene)

-

Epichlorohydrin (1-chloro-2,3-epoxypropane)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Dimethylformamide (DMF) or Acetone as solvent

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (1.0 eq.) and the chosen solvent (e.g., DMF).

-

Base Addition: Add a base such as anhydrous potassium carbonate (2.0-2.5 eq.). Stir the suspension at room temperature for 30 minutes.

-

Epichlorohydrin Addition: Add epichlorohydrin (1.0-1.2 eq.) dropwise to the stirred mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its rigid structure is adept at positioning substituents for optimal interaction with biological targets. Consequently, this compound is a highly valuable intermediate for synthesizing libraries of potential therapeutic agents.

-

α-Adrenoceptor Antagonists: Derivatives of 1,4-benzodioxane are well-known for their activity as α₁-adrenoceptor antagonists.[6] The title compound can be used to synthesize analogs for treating conditions like hypertension.

-

Serotonin Receptor Ligands: The scaffold is also integral to compounds targeting serotonin (5-HT) receptors, which are implicated in various central nervous system disorders.[1]

-

Anticancer and Antimicrobial Agents: Recent research has explored 1,4-benzodioxane derivatives for their potential as anticancer and antibacterial agents, further broadening the therapeutic applicability of this structural class.[1]

The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups (amines, thiols, azides, etc.) to build diverse molecular libraries for screening and lead optimization.

References

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 2164-33-2 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | MDPI [mdpi.com]

- 5. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Chloromethyl Group in 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. The presence of the reactive chloromethyl group attached to the privileged 1,4-benzodioxane scaffold makes it a valuable intermediate for introducing diverse functionalities. This technical guide provides a comprehensive overview of the reactivity of the chloromethyl group, focusing on its synthetic applications, reaction mechanisms, and the biological relevance of its derivatives.

The 1,4-benzodioxane moiety is a common feature in numerous drugs and drug candidates, known to interact with various biological targets, including adrenoceptors and serotonin receptors.[1][2][3] The reactivity of the C2-chloromethyl group primarily involves nucleophilic substitution reactions, allowing for the facile introduction of amine, ether, azide, and other functionalities, thereby enabling the exploration of a broad chemical space for drug discovery.

Synthesis of this compound

The most common synthetic route to this compound involves a two-step process starting from catechol.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine

This procedure is adapted from established methods for the synthesis of 2-substituted 1,4-benzodioxanes.

Materials:

-

Catechol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve catechol (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir the mixture at room temperature for 30 minutes.

-

Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add a catalytic amount of pyridine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-cold water to quench the excess thionyl chloride.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield this compound, which can be further purified by distillation or chromatography if necessary.

Reactivity of the Chloromethyl Group

The chloromethyl group in this compound is a primary benzylic-like halide. This structural feature dictates its reactivity, which predominantly proceeds via nucleophilic substitution reactions. The benzylic position enhances the reactivity towards both S(_N)1 and S(_N)2 mechanisms due to the stabilization of the carbocation intermediate in the S(_N)1 pathway and the favorable orbital overlap in the transition state of the S(_N)2 pathway.[4][5][6] The choice between the S(_N)1 and S(_N)2 pathway is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Strong, less sterically hindered nucleophiles in polar aprotic solvents favor the S(_N)2 mechanism, leading to inversion of configuration if the starting material is chiral. Weaker nucleophiles in protic solvents tend to favor the S(_N)1 mechanism.

Nucleophilic Substitution Reactions

The chloromethyl group readily reacts with a variety of nucleophiles to afford a diverse range of derivatives.

Table 1: Summary of Nucleophilic Substitution Reactions and Products

| Nucleophile | Reagent Example | Product |

| Amine (R₂NH) | Primary or Secondary Amine | 2-((Dialkylamino)methyl)-2,3-dihydro-1,4-benzodioxine |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine |

| Cyanide (CN⁻) | Potassium Cyanide (KCN) | 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)acetonitrile |

| Phenoxide (ArO⁻) | Phenol + Base | 2-(Phenoxymethyl)-2,3-dihydro-1,4-benzodioxine |

| Thiophenoxide (ArS⁻) | Thiophenol + Base | 2-((Phenylthio)methyl)-2,3-dihydro-1,4-benzodioxine |

Experimental Protocol: General Procedure for Nucleophilic Substitution with Amines (e.g., Synthesis of Viloxazine precursor)

This protocol is a representative example for the synthesis of amine derivatives.

Materials:

-

This compound

-

Appropriate amine (e.g., 2-aminoethanol for a viloxazine precursor)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add the amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux for 6-12 hours, monitoring the progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Experimental Protocol: Williamson Ether Synthesis with Phenols

Materials:

-

This compound

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of phenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 4-8 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography.

Spectroscopic Data

The following table summarizes typical spectroscopic data for this compound and its derivatives. Actual values may vary slightly depending on the solvent and instrument used.

Table 2: Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| This compound | ~6.9 (m, 4H, Ar-H), 4.4-4.2 (m, 3H, O-CH₂-CH-O), 3.8-3.6 (m, 2H, CH₂-Cl) | ~143, 142, 122, 117, 72, 65, 45 | ~3050 (Ar C-H), 2920 (C-H), 1590, 1490 (C=C), 1250 (C-O), 750 (C-Cl) | [M]⁺ expected at ~184.03 |

| 2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine | ~6.9 (m, 4H, Ar-H), 4.4-4.2 (m, 3H, O-CH₂-CH-O), 3.6-3.4 (m, 2H, CH₂-N₃) | ~143, 142, 122, 117, 72, 65, 52 | ~2100 (N₃), 1590, 1490 (C=C), 1250 (C-O) | [M]⁺ expected at ~191.07 |

Application in Drug Development and Signaling Pathways

The 1,4-benzodioxane scaffold is a key structural motif in a number of compounds targeting the adrenergic system. Derivatives of this compound have been extensively explored as α-adrenoceptor antagonists.[4][7][8] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes, including blood pressure, smooth muscle contraction, and neurotransmission.

By modifying the substituent at the C2 position through reactions of the chloromethyl group, researchers can fine-tune the selectivity and potency of these antagonists for different α-adrenoceptor subtypes (α₁A, α₁B, α₁D). This targeted approach is crucial in developing drugs with improved therapeutic profiles and reduced side effects for conditions such as hypertension and benign prostatic hyperplasia.

Conclusion

This compound is a highly valuable and reactive intermediate in medicinal chemistry. Its chloromethyl group provides a convenient handle for introducing a wide range of functionalities through straightforward nucleophilic substitution reactions. The versatility of this scaffold, coupled with the biological significance of 1,4-benzodioxane derivatives, particularly as modulators of adrenergic signaling, ensures its continued importance in the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding of its reactivity and synthetic utility, empowering researchers to leverage this key building block in their drug discovery endeavors.

References

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

The Versatile Scaffold: A Technical Guide to 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] This technical guide focuses on a key intermediate, 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, and its pivotal role in the synthesis of diverse therapeutic agents. We delve into its application in the development of alpha-adrenergic antagonists and serotonin receptor modulators, providing a comprehensive overview of synthetic methodologies, structure-activity relationships, and quantitative biological data. Detailed experimental protocols and visual representations of signaling pathways and experimental workflows are included to provide a practical resource for researchers in drug discovery and development.

Introduction: The Significance of the 1,4-Benzodioxane Core

The 1,4-benzodioxane ring system is a recurring structural motif in a multitude of biologically active molecules.[4] Its unique conformational properties and ability to engage in various intermolecular interactions make it an attractive scaffold for the design of ligands targeting a range of biological receptors. This compound serves as a crucial and versatile building block, enabling the introduction of the benzodioxane moiety into a larger molecular framework through straightforward nucleophilic substitution reactions. This adaptability has been exploited to generate extensive libraries of compounds for screening and optimization in drug discovery programs.

Synthesis of this compound Derivatives

The primary utility of this compound in medicinal chemistry lies in its reactivity as an alkylating agent. The chloromethyl group is readily displaced by nucleophiles, such as amines, phenols, and thiols, to form a stable carbon-nucleophile bond. This reaction, typically an N-alkylation, is a cornerstone for the synthesis of a wide array of derivatives.

General Experimental Protocol: N-Alkylation of Amines

A general procedure for the N-alkylation of a primary or secondary amine with this compound is as follows:

-

Dissolution: Dissolve the amine (1.0-1.2 equivalents) and this compound (1 equivalent) in a suitable anhydrous solvent such as acetone, acetonitrile, or DMF.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 equivalents), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired N-alkylated product.

-

Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This versatile protocol can be adapted for a wide range of amine nucleophiles, leading to a diverse library of 2,3-dihydro-1,4-benzodioxine derivatives.

Applications in the Development of Alpha-Adrenergic Antagonists

Derivatives of 2,3-dihydro-1,4-benzodioxine have been extensively investigated as antagonists of alpha-adrenergic receptors (α-ARs), particularly the α₁-subtype. These receptors are involved in the regulation of vascular tone, and their blockade leads to vasodilation, making them a target for the treatment of hypertension and benign prostatic hyperplasia.[5][6][7]

Structure-Activity Relationships (SAR)

Structure-activity relationship studies have revealed key structural features that influence the affinity and selectivity of benzodioxane derivatives for α₁-adrenoceptors:

-

Side Chain: The nature of the side chain attached to the benzodioxane core is critical. The presence of a secondary amino group within a specific distance from the aromatic ring is often associated with high affinity.

-

Aromatic Substituents: Substitution on the phenyl ring of the phenoxyethyl moiety can modulate selectivity for α₁-AR subtypes.

-

Stereochemistry: The stereochemistry at the 2-position of the benzodioxane ring can significantly impact binding affinity and selectivity.

Quantitative Data for Selected α₁-Adrenergic Antagonists

The following table summarizes the binding affinities (Ki) of representative 1,4-benzodioxane derivatives for different α₁-adrenoceptor subtypes.

| Compound | α₁ₐ-AR Ki (nM) | α₁b-AR Ki (nM) | α₁d-AR Ki (nM) |

| WB-4101 | 0.3 | 1.0 | 0.5 |

| Compound 13 | 150 | 250 | 50 |

| Compound 14 | 500 | 800 | 100 |

Data compiled from various sources for illustrative purposes.

Signaling Pathway of α₁-Adrenergic Receptors

α₁-Adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[8] Upon activation by an agonist, a signaling cascade is initiated, leading to various physiological responses. Antagonists containing the 2,3-dihydro-1,4-benzodioxine scaffold block this pathway.

References

- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

Review of literature on 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine and its analogs

An In-depth Technical Guide to 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine and its Analogs

Introduction

The 1,4-benzodioxane scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its versatile structure allows for interaction with a wide array of biological targets, leading to its incorporation into drugs and drug candidates with diverse therapeutic applications.[2][3] Spanning decades of drug discovery, this evergreen template has been utilized to develop agonists and antagonists for various receptors, as well as anticancer and antibacterial agents.[2]

This compound serves as a crucial synthetic intermediate, providing a reactive handle for the elaboration of more complex molecules.[4] Its chemical formula is C₉H₉ClO₂, and it is also known by synonyms such as 2-(Chloromethyl)-1,4-benzodioxan.[5] This guide provides a comprehensive review of the literature on this compound and its analogs, focusing on their synthesis, chemical properties, and diverse pharmacological activities. It is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis and Chemical Properties

The synthesis of the 2,3-dihydro-1,4-benzodioxine core typically involves the reaction of a catechol (1,2-dihydroxybenzene) with a suitable dielectrophile. For the parent compound, this compound, this is often achieved through reaction with epichlorohydrin or a related 3-carbon unit. Analogs can be prepared by using substituted catechols or by modifying the side chain.

A general synthetic approach involves the Williamson ether synthesis, where a catechol is treated with an appropriate electrophile under basic conditions. For instance, the synthesis of methyl 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxylate involves reacting methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in the presence of potassium carbonate.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2,3-dihydrobenzo[4][6]-dioxin-6-yl)-4-methylbenzenesulfonamide (3) [7]

-

Dissolve N-2,3-dihydrobenzo[4][6]-dioxin-6-amine (1) in a 10% aqueous sodium carbonate solution.

-

Add 4-methylbenzenesulfonyl chloride (2) to the solution.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture to pH 2 using concentrated HCl to precipitate the product.

-

Filter the precipitate, wash thoroughly with distilled water, and air-dry.

-

The resulting product is N-(2,3-dihydrobenzo[4][6]-dioxin-6-yl)-4-methylbenzenesulfonamide (3), obtained as a light brown amorphous powder.

Protocol 2: Synthesis of Methyl 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxylate (14) [6]

-

Create a suspension of methyl 2,3-dihydroxybenzoate (13) (2.0 mmol) and K₂CO₃ (2.2 mmol) in 5 mL of dimethylformamide (DMF).

-

Add 1,2-dibromoethane (2.0 mmol) to the suspension.

-

Stir the reaction mixture under reflux for 10 hours.

-

After cooling to room temperature, concentrate the mixture under vacuum.

-

Dissolve the resulting mass in ethyl acetate and wash three times with a sodium carbonate solution.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain the product.

Quantitative Data: Synthesis and Properties

| Compound Name | Starting Materials | Reagents/Conditions | Yield (%) | M.P. (°C) | Reference |

| N-(2,3-dihydrobenzo[4][6]-dioxin-6-yl)-4-methylbenzenesulfonamide | N-2,3-dihydrobenzo[4][6]-dioxin-6-amine, 4-methylbenzenesulfonyl chloride | 10% aq. Na₂CO₃ | 80 | 129-130 | [7] |

| 2,3-Dihydrobenzo[b][4][6]dioxine-5-carboxamide | Methyl 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxylate | General procedure A (details not provided in abstract) | 70 | 130-132 | [6] |

| Methyl 2,3-dihydroxybenzoate | Details not provided in abstract | Reflux for 12h | 85 | N/A | [6] |

| Compound | Molecular Formula | ¹H NMR (400 MHz; DMSO-d₆; TMS) δ ppm | ¹³C NMR (100 MHz; DMSO-d₆; TMS) δ ppm | Reference |

| 2,3-Dihydrobenzo[b][4][6]dioxine-5-carboxamide | C₉H₉NO₃ | 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J = 7.9, 1.8 Hz, 1H), 6.98 (dd, J = 8.0, 1.7 Hz, 1H), 6.87 (t, J = 7.9 Hz, 1H), 4.37–4.35 (m, 2H), 4.28–4.26 (m, 2H) | 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55 | [6] |

| N-(2,3-dihydrobenzo[4][6]-dioxin-6-yl)-4-methylbenzenesulfonamide | C₁₅H₁₅NO₄S | 10.12 (s, 1H), 7.57 (d, J=7.8 Hz, 2H), 7.27 (d, J=7.8 Hz, 2H), 6.62 (d, J=8.4 Hz, 1H), 6.56 (d, J=2.4 Hz, 1H), 6.47 (dd, J=2.4, 8.4 Hz, 1H), 4.15 (br. s, 4H), 2.43 (s, 3H) | N/A | [7] |

Pharmacological Activities

Analogs of this compound have been investigated for a wide range of biological activities, demonstrating the scaffold's versatility.

PARP1 Inhibition for Anticancer Activity

Poly(ADP-ribose)polymerase 1 (PARP1) is a key enzyme in DNA repair and a validated target for anticancer drugs.[6] A study identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Compound 4 ) as a PARP1 inhibitor through high-throughput virtual screening.[6] This lead compound was then subjected to chemical modifications and scaffold hopping to develop more potent inhibitors.[6] The research led to the identification of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][4][6]oxazine-8-carboxamide (49 ) as a highly potent PARP1 inhibitor with an IC₅₀ of 0.082 μM.[6]

| Compound ID | Structure | PARP1 IC₅₀ (μM) | Reference |

| 3 | (Not specified) | 12 | [6] |

| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 | [6] |

| 10 | (Not specified) | 0.88 | [6] |

| 44 | 1,4-benzoxazine derivative | 11 | [6] |

| 45 | Cyclic carboxamide derivative of 44 | 0.75 | [6] |

| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][4][6]oxazine-8-carboxamide | 0.082 | [6] |

Enzyme Inhibition: α-Glucosidase and Acetylcholinesterase

A series of novel sulfonamides incorporating the benzodioxane moiety were synthesized and evaluated for their inhibitory potential against α-glucosidase and acetylcholinesterase (AChE).[7] The synthetic pathway involved reacting N-(2,3-dihydrobenzo[4][6]-dioxin-6-yl)-4-methylbenzenesulfonamide with various 2-bromo-N-(substituted-phenyl)acetamides.[7] Many of the resulting compounds displayed significant inhibitory activity against yeast α-glucosidase, while showing weaker inhibition of AChE.[7]

Protocol 3: α-Glucosidase Inhibition Assay [7] (Methodology as inferred from typical protocols, details not fully provided in abstract)

-

Prepare a solution of α-glucosidase enzyme in phosphate buffer.

-

Prepare solutions of the test compounds (7a-l) at various concentrations.

-

In a 96-well plate, add the enzyme solution, test compound solution, and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate the plate at 37°C.

-

Measure the absorbance at 405 nm to quantify the release of p-nitrophenol.

-

Acarbose is used as a standard positive control.

-

Calculate the percentage inhibition and determine the IC₅₀ values.

Adrenoceptor Antagonism

The 1,4-benzodioxane structure is a well-known pharmacophore for α₁-adrenoceptor antagonists.[8] A series of derivatives related to the known antagonist WB4101 were synthesized by replacing its phenoxyethyl moiety with various N-alkyl piperazine substituents.[8] The binding profiles of these new compounds were assessed at α₁- and α₂-adrenoceptors, leading to the identification of molecular features that contribute to biological activity and further validating a pharmacophore model for this class of antagonists.[8]

Lipid Peroxidation Inhibition

Derivatives of 2-carboxamido- or 2-(aminomethyl)-1,4-benzodioxin have been synthesized and evaluated as inhibitors of human low-density lipoprotein (LDL) peroxidation.[9] Several compounds were found to be significantly more active than the reference drug, probucol, with potencies ranging from 5 to over 45 times higher.[9] Selected potent compounds also exhibited calcium antagonist properties and, in one case, significant hypolipidemic activity in mice.[9]

Antibacterial Activity via FtsZ Inhibition

The benzodioxane-benzamide scaffold has been developed to target the bacterial cell division protein FtsZ, a promising target for combating antibiotic resistance, particularly in Gram-positive bacteria like Staphylococcus aureus.[10] A series of novel derivatives showed very low Minimum Inhibitory Concentrations (MICs) against both methicillin-susceptible (MSSA) and methicillin-resistant S. aureus (MRSA), as well as Bacillus subtilis.[10] These compounds were shown to perturb the formation of the FtsZ ring (Z ring), confirming their mechanism of action.[10]

Conclusion

The 2,3-dihydro-1,4-benzodioxine scaffold, with this compound as a key starting material, continues to be a highly valuable and versatile template in modern medicinal chemistry. The literature demonstrates its successful application in developing potent and selective inhibitors for a wide range of biological targets, including enzymes like PARP1 and α-glucosidase, G-protein coupled receptors like adrenoceptors, and essential bacterial proteins like FtsZ. The ease of synthesis and the ability to readily introduce diverse functional groups make this scaffold an attractive starting point for the design and development of new therapeutic agents. Future research will likely continue to exploit the privileged structure of 1,4-benzodioxane to address ongoing challenges in oncology, infectious diseases, and metabolic disorders.

References

- 1. tsijournals.com [tsijournals.com]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 2164-33-2 [chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a manufacturer's Safety Data Sheet (SDS). Always consult the specific SDS for 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine before handling, and adhere to all institutional and regulatory safety protocols. The absence of a complete, publicly available SDS for this compound necessitates that some of the following recommendations are based on data from structurally similar compounds and general principles for handling hazardous chemicals.

Executive Summary

This compound is a heterocyclic building block utilized in the synthesis of various organic compounds. Due to its chemical structure, which includes a reactive chloromethyl group, it is predicted to be a hazardous substance requiring stringent safety precautions. This guide provides a comprehensive overview of the known and inferred safety and handling protocols for this compound, including hazard identification, exposure controls, and emergency procedures. All personnel must be thoroughly trained on these procedures before working with this chemical.

Hazard Identification and Classification

Table 1: Inferred GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Pictograms:

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: Causes serious eye irritation. As a potential lachrymator, it can cause tearing and pain.[3][4]

-

Ingestion: Harmful if swallowed.

Physical and Chemical Properties

Limited data is available for the physical and chemical properties of this compound.

Table 2: Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | ChemicalBook[5] |

| Molecular Weight | 184.62 g/mol | ChemicalBook[5] |

| CAS Number | 2164-33-2 | ChemicalBook[5] |

| Appearance | Not specified | - |

| Boiling Point | 108-109 °C @ 1 mmHg | Exclusive Chemistry Ltd. |

Experimental Protocols and Handling Procedures

Due to the hazardous nature of this compound, all work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][4]

General Handling Workflow

The following diagram outlines the standard workflow for handling this compound.

Caption: Standard laboratory workflow for handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles and a face shield | Protects against splashes and vapors, especially given its lachrymatory potential.[3][4] |

| Hand | Nitrile or neoprene gloves | Provides a barrier against skin contact.[3] |

| Body | Chemical-resistant lab coat | Protects against splashes and contamination of personal clothing. |

| Respiratory | Use in a chemical fume hood is required. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes inhalation of harmful vapors.[3][4] |

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First-Aid Measures

Table 4: First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[8][9][10] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][8][10] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill Response

The following logical diagram outlines the steps for responding to a spill.

Caption: Logical flow for responding to a chemical spill.

Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, alcohols, amines, and strong bases.[3]

Disposal: Dispose of waste material in accordance with all local, regional, national, and international regulations. This compound should be treated as hazardous waste and disposed of in a designated container for halogenated organic compounds.

Toxicology and Reactivity

Toxicological Information: No specific toxicological studies for this compound were found. Based on its structure as a potential alkylating agent and lachrymator, it should be handled as a toxic substance.

Reactivity Profile:

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, and amines.[3]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.

References

- 1. Substance Information - ECHA [echa.europa.eu]

- 2. Substance Information - ECHA [echa.europa.eu]

- 3. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 4. The MSDS HyperGlossary: Lachrymator [ilpi.com]

- 5. This compound | 2164-33-2 [chemicalbook.com]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. hazmatschool.com [hazmatschool.com]

- 9. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]

- 10. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the solubility characteristics of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a theoretical framework for estimating its solubility in common organic solvents, alongside a detailed, generalized experimental protocol for its empirical determination.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzodioxane core functionalized with a chloromethyl group. This structure is of interest in medicinal chemistry and organic synthesis as a potential building block for more complex molecules. Understanding its solubility is a critical first step in its application, influencing reaction conditions, purification methods, and formulation development.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 2164-33-2[1]

-

Molecular Formula: C₉H₉ClO₂

-

Key Structural Features: Aromatic benzene ring, a saturated dioxane ring, and a reactive chloromethyl substituent.

The presence of both a relatively nonpolar aromatic ring and polar ether linkages, combined with the polar chloromethyl group, suggests a nuanced solubility profile.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents. The molecule possesses both polar (ether oxygens, chloromethyl group) and nonpolar (benzene ring, ethylene bridge) regions, indicating it is unlikely to be extremely soluble in highly polar or entirely nonpolar solvents but will likely show good solubility in solvents of intermediate polarity.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the polar ether and chloromethyl groups without the steric hindrance of hydrogen bonding. |

| Tetrahydrofuran (THF) | High | The ether structure of THF is highly compatible with the dioxo- moiety of the solute. | |

| Dimethylformamide (DMF) | Moderate to High | A highly polar aprotic solvent that should effectively solvate the molecule. | |

| Polar Protic | Methanol, Ethanol | Moderate | The hydrogen-bonding capability of these solvents may not be as effective in solvating the molecule compared to its interactions with polar aprotic solvents. |

| Water | Low to Insoluble | The large nonpolar benzene ring and the lack of strong hydrogen-bonding donor/acceptor sites on the solute will likely lead to poor aqueous solubility.[2] | |

| Nonpolar | Toluene, Hexane | Moderate to Low | The aromatic ring of toluene may interact favorably with the benzene ring of the solute, but the polar groups will hinder high solubility. Hexane is likely a poor solvent. |

| Chlorinated | Dichloromethane (DCM) | High | The polarity of DCM is well-suited to solvate both the polar and nonpolar regions of the molecule. |

Disclaimer: The information in the table above is based on chemical structure and principles of solubility and is intended as a guideline. Experimental verification is necessary for quantitative assessment.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a generalized, yet detailed, protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Accurately weigh the filtered solution to determine its mass.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using the chosen analytical method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted sample solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

References

An In-Depth Technical Guide on the Discovery and History of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine. This compound, primarily utilized as a chemical intermediate, played a significant role in the early development of adrenergic blocking agents. This document details the initial synthesis as reported by Fourneau, Maderni, and de Lestrange, and places it within the broader context of the exploration of 1,4-benzodioxane derivatives for therapeutic applications. Experimental protocols, quantitative data where available, and the relevant biological signaling pathways are presented to offer a thorough understanding for researchers and professionals in drug development.

Introduction

This compound, also known as 2-(chloromethyl)-1,4-benzodioxan, is a heterocyclic compound that has historically served as a crucial building block in the synthesis of pharmacologically active molecules. While not a therapeutic agent itself, its discovery was a key step in the development of the first sympatholytic drugs, agents that oppose the downstream effects of sympathetic nerve impulses. The 1,4-benzodioxane scaffold, in general, has been a versatile template in medicinal chemistry, leading to the development of a wide range of compounds with diverse biological activities.[1] This guide will focus on the initial discovery and synthesis of the chloromethyl derivative and the early pharmacological investigations that stemmed from its creation.

Discovery and Historical Context

The pioneering work on this compound was conducted by Ernest Fourneau and his collaborators, Maderni and de Lestrange. Their research in the early 20th century was foundational to the field of medicinal chemistry in France.[2] A 2007 review of the chemistry and pharmacology of benzodioxanes credits Fourneau, Maderni, and de Lestrange with the first synthesis of this compound.[3] They discovered that the hydroxyl group of 2-hydroxymethyl-1,4-benzodioxane could be readily displaced by a chlorine atom using thionyl chloride, yielding the target compound.[3]

This discovery was significant because the resulting 2-(chloromethyl) derivative proved to be a versatile intermediate. The chlorine atom is a good leaving group, allowing for facile nucleophilic substitution reactions. This reactivity was exploited to synthesize a variety of amine derivatives, which were among the first compounds to be investigated for their "paralyzing action on the sympathetic nervous system," a property now known as sympatholytic or adrenergic blocking activity.[3] This early research paved the way for the development of more sophisticated adrenergic antagonists.

Chemical Synthesis

The synthesis of this compound and its derivatives can be approached through various methods. The historical synthesis by Fourneau and his team represents the foundational method.

Historical Synthesis by Fourneau, Maderni, and de Lestrange

The original synthesis is a two-step process starting from pyrocatechol (catechol).

Step 1: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane

The first step involves the reaction of pyrocatechol with epichlorohydrin in the presence of a base, such as potassium hydroxide, to form 2-hydroxymethyl-1,4-benzodioxane.[3]

Step 2: Synthesis of this compound

The second step is the conversion of the hydroxymethyl group to a chloromethyl group using thionyl chloride (SOCl₂).[3]

Experimental Protocol: Historical Synthesis (Reconstructed)

Step 1: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane

-

To a stirred solution of pyrocatechol in a suitable solvent (e.g., ethanol or water), a stoichiometric amount of potassium hydroxide is added.

-

Epichlorohydrin is then added dropwise to the solution, and the reaction mixture is heated under reflux for several hours.

-

After cooling, the reaction mixture is worked up by extraction with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield crude 2-hydroxymethyl-1,4-benzodioxane, which can be purified by distillation or crystallization.

Step 2: Synthesis of this compound

-

2-Hydroxymethyl-1,4-benzodioxane is dissolved in an inert solvent (e.g., chloroform or dichloromethane).

-

Thionyl chloride is added dropwise to the solution at a controlled temperature (typically cooled in an ice bath).

-

The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete (as monitored by thin-layer chromatography).

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation.

Modern Synthetic Approaches to the 1,4-Benzodioxane Core

Modern synthetic chemistry has developed more refined and efficient methods for constructing the 1,4-benzodioxane ring system. A common strategy involves the reaction of a catechol derivative with a three-carbon synthon.

Experimental Protocol: Synthesis via Catechol and 3-Chloro-1,2-propanediol

A contemporary method for preparing the 1,4-benzodioxane core, which can then be further functionalized, involves the reaction of a catechol with 3-chloro-1,2-propanediol in the presence of a base.

-

A catechol derivative is reacted with 3-chloro-1,2-propanediol in the presence of a base.

-

The resulting diol is then subjected to cyclization under basic conditions to form the 1,4-benzodioxane ring.

This method is particularly useful for the synthesis of optically active 1,4-benzodioxane derivatives by using enantiomerically pure 3-chloro-1,2-propanediol.

Quantitative Data

Specific quantitative data from the original synthesis by Fourneau's team is not available in the readily accessible literature. However, for modern syntheses of related 1,4-benzodioxane derivatives, yields can be moderate to high, often in the range of 60-90%, depending on the specific substrates and reaction conditions.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | 2164-33-2 | C₉H₉ClO₂ | 184.62 | Not readily available | Not readily available |

| 1,4-Benzodioxan | 493-09-4 | C₈H₈O₂ | 136.15 | 212-214 | 33 |

Note: Physical properties for this compound are not consistently reported in public databases, reflecting its primary use as an intermediate.

Biological Activity and Signaling Pathways

While this compound is not used therapeutically, its derivatives were instrumental in the early study of adrenergic blockade. These compounds act as antagonists at adrenergic receptors, primarily the alpha-adrenergic receptors.

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) associated with the Gq alpha subunit. Their activation by endogenous catecholamines like norepinephrine and epinephrine leads to a signaling cascade that results in smooth muscle contraction. The derivatives synthesized from this compound function by blocking this pathway.

Caption: Alpha-1 adrenergic receptor signaling pathway and its blockade.

Experimental Workflow for Adrenergic Antagonist Screening

The following diagram illustrates a typical workflow for screening compounds for alpha-1 adrenergic antagonist activity, a process that would have been conceptually similar in its early stages for the derivatives of this compound.

Caption: Workflow for screening alpha-1 adrenergic antagonists.

Conclusion

This compound holds a significant place in the history of medicinal chemistry. While its direct application is as a synthetic intermediate, its discovery by Fourneau, Maderni, and de Lestrange was a pivotal moment that enabled the exploration of the 1,4-benzodioxane scaffold for its pharmacological potential. The early work on its amine derivatives as sympatholytic agents contributed to the broader understanding of adrenergic pharmacology and laid the groundwork for the development of modern adrenergic blocking drugs. This technical guide has provided a detailed account of its discovery, historical and modern synthetic approaches, and the biological context of its derivatives, offering valuable insights for researchers in the field of drug discovery and development.

References

A Technical Guide to 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, a key building block in the synthesis of various biologically active compounds. This document outlines its chemical and physical properties, commercial suppliers, and its application in the development of therapeutic agents, particularly α1-adrenergic receptor antagonists and 5-HT1A receptor agonists.

Core Compound Properties and Commercial Availability

This compound is a versatile synthetic intermediate. Its benzodioxane moiety is a common scaffold in medicinal chemistry, recognized for its presence in numerous drug candidates.[1]

Quantitative Data

For researchers sourcing this compound, the following table summarizes key quantitative data. Purity levels and available quantities may vary between suppliers.

| Property | Value | Reference |

| CAS Number | 2164-33-2 | [2][3][4][5][6] |

| Molecular Formula | C₉H₉ClO₂ | [2][6] |

| Molecular Weight | 184.62 g/mol | [2][4][6] |

| Boiling Point | 108-109 °C (at 1 mmHg) | [2] |

| Refractive Index | 1.5540 | [2] |

| EINECS Number | 218-502-5 | [2][5] |

Commercial Suppliers

A variety of chemical suppliers offer this compound for research purposes. Notable suppliers include: